Temporin-RN3 was first identified in the skin of Rana nigrovittata, a species known for its rich repertoire of antimicrobial peptides. The isolation process typically involves the collection of skin secretions, followed by purification through chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterization using mass spectrometry. This method allows for the identification and analysis of various peptides present in the secretions .
Temporin-RN3 belongs to a broader class of peptides known as antimicrobial peptides (AMPs). These peptides are characterized by their ability to disrupt microbial membranes, making them effective against a range of pathogens, including Gram-positive and Gram-negative bacteria. Temporins are generally small, cationic peptides that lack cysteine residues and typically contain 10 to 20 amino acids .
The synthesis of Temporin-RN3 can be achieved through solid-phase peptide synthesis (SPPS), utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method involves several key steps:
The purity and identity of the synthesized Temporin-RN3 can be confirmed through analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. The RP-HPLC method typically employs a gradient elution with acetonitrile and water containing formic acid to separate the peptide from impurities .
Temporin-RN3 exhibits a characteristic amphipathic structure, which is crucial for its biological activity. The peptide consists of a sequence that allows it to adopt an alpha-helical conformation in membrane-mimicking environments, such as in the presence of lipids or organic solvents like trifluoroethanol .
The molecular formula for Temporin-RN3 is C₁₈H₃₁N₆O₅S, with a molecular weight of approximately 415.55 g/mol. Its primary sequence includes various amino acids that contribute to its charge and hydrophobicity, essential for interacting with microbial membranes .
Temporin-RN3 primarily acts through membrane disruption mechanisms. It interacts with bacterial membranes, leading to pore formation or membrane destabilization. This results in leakage of cellular contents and ultimately cell death.
The mechanism involves electrostatic interactions between the cationic peptide and negatively charged components of bacterial membranes. Studies have shown that at higher concentrations, Temporin-RN3 can induce significant morphological changes in bacterial cells, observable through electron microscopy techniques .
The action mechanism of Temporin-RN3 involves several steps:
Research indicates that Temporin-RN3 exhibits higher efficacy against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in membrane composition .
Relevant studies have shown that structural modifications can enhance its stability and activity against resistant strains .
Temporin-RN3 has potential applications in various fields:
Temporin-RN3 was first isolated from the skin secretions of the Southeast Asian frog Rana nigrovittata (reclassified as Hylarana nigrovittata), a species inhabiting tropical rainforests and freshwater ecosystems. The peptide was identified through "shotgun" cloning, a technique involving the construction of a cDNA library from lyophilized skin secretion samples [9]. Following mRNA extraction and 3'-RACE (Rapid Amplification of cDNA Ends) PCR, a degenerate primer (5′-GAWYYAYYHRAGCCYAAADATG-3′) targeting conserved 5'-untranslated regions of ranid peptide precursors enabled the sequencing of its biosynthetic precursor. Mass spectrometry analysis, particularly MALDI-TOF/LC-MS, confirmed the mature peptide's molecular weight (1,568 Da) and primary structure (FLPDIVKNLVQGIQ–NH₂), featuring a C-terminal amidation critical for bioactivity [6] [9]. This discovery highlighted the skin granular glands as a repository of defensive molecules secreted via a holocrine mechanism upon environmental threat or injury [7].
Table 1: Biochemical Characterization of Temporin-RN3
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 1,568 Da | MALDI-TOF Mass Spectrometry |
Primary Structure | FLPDIVKNLVQGIQ–NH₂ | cDNA Cloning / MS-MS Sequencing |
Isoelectric Point (pI) | ~9.2 | Computational Analysis |
Net Charge at pH 7 | +2 | Peptide Property Calculator |
Natural Source | Rana nigrovittata | Skin Secretion Profiling |
Temporin-RN3 belongs to the temporin family, characterized by short chain lengths (10–17 residues), a low net positive charge (+1 to +3), C-terminal amidation, and a high proportion of hydrophobic residues (≥60%). Phylogenetically, temporins cluster into seven evolutionary branches, with Temporin-RN3 grouping within "Cluster III" alongside peptides from Eurasian ranids like Rana temporaria [8] [9]. This cluster shares a conserved helical propensity in membrane-mimetic environments (e.g., 50% trifluoroethanol or SDS micelles), as determined by circular dichroism spectroscopy. Structurally, Temporin-RN3 adopts an amphipathic α-helix (residues 4–13) with lysine (Lys⁷) positioned within the hydrophilic sector, facilitating electrostatic interactions with anionic bacterial membranes [3] [8]. Key residues defining its lineage include:
Table 2: Structural and Functional Comparison of Select Temporin Peptides
Peptide | Sequence | Chain Length | Net Charge | Hydrophobicity (%) | Key Bioactivity |
---|---|---|---|---|---|
Temporin-RN3 | FLPDIVKNLVQGIQ–NH₂ | 14 | +2 | 64% | Gram+ bacteria, fungi |
Temporin-1CEh | FFPIVGKLLSGLL–NH₂ | 13 | +2 | 69% | Gram+ bacteria, antibiofilm |
Temporin-FL | FFPIVGKLFSGLL–NH₂ | 13 | +2 | 69% | MRSA, LPS/LTA binding |
Temporin A | FLPLIGRVLSGIL–NH₂ | 13 | +1 | 62% | Gram+ bacteria, moderate hemolysis |
Unlike brevinins or esculentins—which possess a conserved "Rana box" disulfide bridge—temporins lack cysteine residues, resulting in linear, flexible structures optimized for membrane disruption [1] [9].
Temporin-RN3 exemplifies adaptive evolution in amphibian host defense. Ranid frogs co-evolved with diverse pathogens in microbially dense aquatic and terrestrial habitats, driving the diversification of AMP families through gene duplication, positive selection, and sequence hypervariability [5] [9]. Temporin genes encode precursors with three domains:
This modular architecture enables rapid neofunctionalization—mutations in the mature peptide domain allow new antimicrobial specificities without disrupting secretion machinery. For instance, temporin isoforms in Rana nigrovittata exhibit sequence variations (e.g., residue substitutions at positions 7 or 10) that fine-tune activity against sympatric pathogens [5] [7]. Temporin-RN3 further demonstrates "ecological tuning": its hydrophobicity (64%) and charge (+2) strike a balance between membrane penetration (enhanced by hydrophobicity) and specificity for prokaryotic cells (governed by cationicity) [6] [8]. This evolutionary optimization is shared across temporins, enabling synergistic interactions; e.g., Temporin-RN3 likely complements broader-spectrum peptides (e.g., esculentin-2) in Rana nigrovittata secretions, providing multi-target defense against drug-resistant bacteria like MRSA [3] [9].
Table 3: Conserved Domains in Precursors of Amphibian Antimicrobial Peptides
Precursor Domain | Conservation Level | Functional Role | Example in Temporin-RN3 Precursor |
---|---|---|---|
Signal Peptide | High (>90% identity) | Targets peptide to secretory pathway | MKLFIFLFLVAVAISVFSQD |
Acidic Propiece | Moderate | Neutralizes toxicity during storage | DEDDDKGLGEIDKQKR (cleavage site: KR) |
Mature Peptide | Low (<30% identity) | Direct antimicrobial activity; hypervariable | FLPDIVKNLVQGIQ–GK (amidation signal: GK) |
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